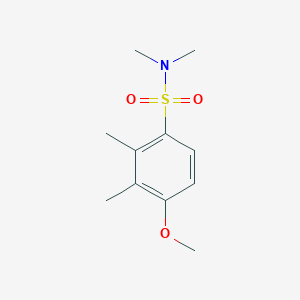

4-methoxy-N,N,2,3-tetramethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

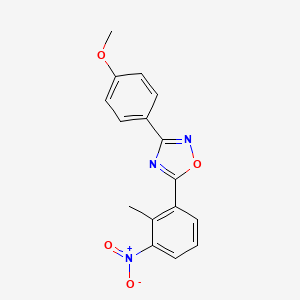

"4-methoxy-N,N,2,3-tetramethylbenzenesulfonamide" is a compound of interest in the field of chemistry due to its unique structural and chemical properties. The compound belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry, catalysis, and material science.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the reaction of suitable amine precursors with sulfonyl chlorides in the presence of a base. For example, the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide starts with the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring. Crystallographic studies have revealed that the supramolecular architecture of these compounds can be influenced by various intermolecular interactions, such as C—H⋯πaryl interactions and C—H⋯O hydrogen bonds, leading to different dimensional architectures (Rodrigues et al., 2015).

Aplicaciones Científicas De Investigación

Photochemical Properties for Therapeutic Applications

4-methoxy-N,N,2,3-tetramethylbenzenesulfonamide derivatives have been synthesized and characterized for their photochemical properties, which are crucial for applications in photodynamic therapy (PDT). A study highlighted the synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make it a potential candidate for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Structural Characterizations

Research on the synthesis and structural characterization of compounds related to 4-methoxy-N,N,2,3-tetramethylbenzenesulfonamide reveals diverse applications. For instance, the synthesis and X-ray crystallography studies of luminescent ladder-like lanthanide coordination polymers of 4-hydroxybenzenesulfonate provide insights into luminescence properties, which could be leveraged in materials science and engineering (Yang, Rivers, McCarty, Wiester, & Jones, 2008).

Potential Therapeutic Applications

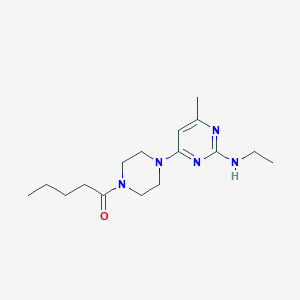

A study synthesized and evaluated a series of sulfonamides derived from 4-methoxyphenethylamine for their inhibitory effects on acetylcholinesterase, demonstrating significant potential as therapeutic agents for Alzheimer’s disease. This suggests that derivatives of 4-methoxy-N,N,2,3-tetramethylbenzenesulfonamide may hold promise in the development of treatments for neurodegenerative diseases (Abbasi, Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).

Enzyme Inhibitory Kinetics and Computational Study

Another research avenue involves the use of quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron. This highlights the role of 4-methoxy-N,N,2,3-tetramethylbenzenesulfonamide derivatives in corrosion prevention, an important aspect in materials science and engineering (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Propiedades

IUPAC Name |

4-methoxy-N,N,2,3-tetramethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-8-9(2)11(7-6-10(8)15-5)16(13,14)12(3)4/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWANQPPIKBRCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)N(C)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]dimethylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5542888.png)

![5-ethyl-2,3-dimethyl-N-[(3R)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5542904.png)

![N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5542917.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylbenzamide](/img/structure/B5542919.png)

![2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5542950.png)

![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5542965.png)

![11-(1H-benzimidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5542968.png)

![4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid](/img/structure/B5542971.png)

![2-anilino-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5542973.png)